molecular formula C18H23NO2S B2462230 N-(1-adamantyl)-2-phenylethenesulfonamide CAS No. 315692-18-3

N-(1-adamantyl)-2-phenylethenesulfonamide

Cat. No.: B2462230
CAS No.: 315692-18-3
M. Wt: 317.45
InChI Key: XOPNXCMEDPFZAW-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-2-phenylethenesulfonamide is a compound that features an adamantane moiety, a phenylethene group, and a sulfonamide functional group. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and hydrophobicity. These properties make adamantane derivatives valuable in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-2-phenylethenesulfonamide typically involves the reaction of adamantan-1-amine with 2-phenylethene-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The phenylethene group can be reduced to form the corresponding ethyl derivative.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(1-adamantyl)-2-phenylethenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its antiviral and anticancer properties, leveraging the stability and hydrophobicity of the adamantane moiety.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

  • N-(adamantan-1-yl)acetamide
  • N-(adamantan-1-yl)benzamide
  • N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide

Uniqueness

N-(1-adamantyl)-2-phenylethenesulfonamide stands out due to the presence of the phenylethene group, which imparts additional reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(1-adamantyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c20-22(21,7-6-14-4-2-1-3-5-14)19-18-11-15-8-16(12-18)10-17(9-15)13-18/h1-7,15-17,19H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPNXCMEDPFZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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